TMQ0153 is synthesized from p-benzoquinone, which serves as a precursor in its formation. The compound's classification falls under the category of quinones, specifically tetrahydrobenzimidazole derivatives, which are known for their diverse biological activities. Its chemical formula is , with a molecular weight of approximately 276.72 g/mol .
The synthesis of TMQ0153 involves a multi-step process starting from p-benzoquinone. The detailed synthetic pathway includes:
The synthesis has been documented in various studies, highlighting the efficacy and yield of the compound when synthesized under optimal conditions .
TMQ0153 features a complex molecular structure characterized by a tetrahydrobenzimidazole ring system. The structural analysis reveals:
The exact mass of TMQ0153 is reported as 276.07 g/mol, which is critical for understanding its reactivity and interaction with cellular components .
TMQ0153 undergoes several significant chemical reactions that contribute to its biological effects:
These reactions highlight its potential therapeutic applications in targeting cancer cells resistant to conventional treatments.
The mechanism by which TMQ0153 exerts its effects involves several critical processes:
In vivo studies have demonstrated that TMQ0153 can inhibit tumor formation in models such as zebrafish, underscoring its potential as an anti-cancer agent .
TMQ0153 exhibits several notable physical and chemical properties:
These properties are critical for understanding how TMQ0153 can be utilized in laboratory settings and potential clinical applications .
TMQ0153 has promising applications in scientific research, particularly in the following areas:
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by uncontrolled proliferation of immature myeloid blasts, with a 5-year survival rate of <35% [1] [7]. A hallmark of AML is its reliance on mitochondrial metabolism, where oxidative phosphorylation (OXPHOS) supports blast proliferation and chemoresistance [9]. TMQ0153, a tetrahydrobenzimidazole derivative, emerges as a novel therapeutic agent targeting mitochondrial dynamics proteins OPA1 (optic atrophy 1) and MFN2 (mitofusin 2) to disrupt metabolic adaptations in AML cells [1] [3].
Metabolic reprogramming in AML blasts drives therapeutic resistance:
Table 1: Current AML Targeted Therapies and Limitations
Therapeutic Class | Examples | Key Limitations |
---|---|---|
FLT3 inhibitors | Gilteritinib, Midostaurin | Resistance via FLT3 mutation escape |
BCL-2 inhibitors | Venetoclax | OXPHOS-driven resistance in LSCs |
IDH inhibitors | Ivosidenib, Enasidenib | Emergence of secondary mutations |
Antibody-drug conjugates | Gemtuzumab ozogamicin | CD33 heterogeneity and efflux |
Source: Adapted from recent clinical reviews [10]
Mitochondrial fusion/fission balance regulates AML cell survival:
Table 2: Key Mitochondrial Dynamics Proteins in AML
Protein | Function | Expression in AML | Consequence of Inhibition |
---|---|---|---|
OPA1 | Inner membrane fusion, cristae maintenance | Upregulated in adverse-risk AML | Loss of cristae integrity, impaired OXPHOS |
MFN2 | Outer membrane fusion, ER-mitochondria tethering | Elevated in chemoresistant subtypes | Reduced mitochondrial networking |
DRP1 | Fission execution | Variable | Enhanced mitophagy, metabolic stress |
Source: Proteogenomic profiling studies [6] [9]
TMQ0153’s mechanism exploits mitochondrial vulnerabilities:
Synergy with conventional therapies:
Table 3: Preclinical Efficacy of TMQ0153 in AML Models
Model System | Intervention | Key Outcomes |
---|---|---|
MV4-11 xenografts (NSG mice) | TMQ0153 monotherapy (10 mg/kg) | 60% reduction in tumor volume (p<0.01) |
MOLM-14-Luc PDX | TMQ0153 + Venetoclax/Azacitidine | 80% reduction in leukemic burden; prolonged survival vs. controls |
U937 cells in vitro | TMQ0153 + Gilteritinib | ROS increase 3.5-fold; synergistic apoptosis (CI<0.8) |
CI = Combination Index; PDX = Patient-derived xenograft [1] [3] [7]
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1